molecular formula C12H12N2O2 B2448698 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1038829-40-1

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2448698
CAS No.: 1038829-40-1
M. Wt: 216.24
InChI Key: IWGBODCKAGBEOR-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the dimethylphenyl group and the carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The presence of the 2,5-dimethylphenyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Biological Activity

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. Characterized by a carboxylic acid functional group and a 2,5-dimethylphenyl substituent, this compound has gained attention in medicinal chemistry for its potential applications in drug development, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2. The structure features a pyrazole ring with two nitrogen atoms, contributing to its chemical reactivity and biological interactions. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Below are key findings related to its biological effects:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazole structures have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibited superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The mechanism of action for this compound is multifaceted:

  • Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.
  • Hydrophobic Interactions : The aromatic ring engages in π-π stacking interactions, which can stabilize the binding to biological targets.
  • Modulation of Signaling Pathways : By interacting with specific proteins involved in cell signaling, the compound can influence cellular responses leading to therapeutic effects.

Research Findings and Case Studies

A summary of relevant studies highlights the biological activity of this compound and its derivatives:

StudyBiological ActivityFindings
Anti-inflammatoryDemonstrated significant COX-2 inhibition (62% edema inhibition) compared to celecoxib (22%)
AnticancerInduced apoptosis in A-431 and Jurkat cell lines with IC50 values < 10 µM
AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-8(2)9(5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGBODCKAGBEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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